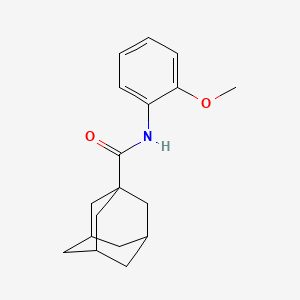

N-(2-methoxyphenyl)adamantane-1-carboxamide

Description

Properties

Molecular Formula |

C18H23NO2 |

|---|---|

Molecular Weight |

285.4 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)adamantane-1-carboxamide |

InChI |

InChI=1S/C18H23NO2/c1-21-16-5-3-2-4-15(16)19-17(20)18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14H,6-11H2,1H3,(H,19,20) |

InChI Key |

JKBMPKPBNISMHX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Procedure

-

Activation of Carboxylic Acid : Adamantane-1-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) under reflux (40–60°C, 2–4 h) to generate the acyl chloride. Excess reagent is removed in vacuo.

-

Amidation : The acyl chloride is dissolved in dry DCM, followed by dropwise addition of 2-methoxyaniline and a tertiary base (e.g., triethylamine, 1.2 equiv). Alternatively, dimethylaluminum chloride (Me₂AlCl) is used as a Lewis acid to facilitate the reaction at 0–25°C.

-

Workup : The mixture is quenched with ice-cold water, extracted with ethyl acetate, and purified via recrystallization (isopropanol/water) or column chromatography (SiO₂, hexane/ethyl acetate).

Key Parameters

-

Characterization :

Solid-Phase Synthesis for High-Throughput Production

Enamine Ltd and Princeton Biomolecular Research offer the compound in milligram to gram quantities, implying optimized solid-phase or parallel synthesis.

Proposed Workflow

-

Resin Functionalization : Wang resin is loaded with adamantane-1-carboxylic acid via standard DIC/HOBt coupling.

-

Amine Coupling : 2-Methoxyaniline is introduced using HATU/DIPEA in DMF (25°C, 12 h).

-

Cleavage : The product is cleaved from the resin using TFA/DCM (95:5), yielding the crude amide, which is purified via precipitation.

Advantages

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Acylation (Acyl Chloride) | 70–85% | >90% | Low | High |

| Suzuki-Miyaura Coupling | 50–60% | 70–80% | High | Moderate |

| Solid-Phase Synthesis | 60–75% | >80% | Moderate | High |

The acyl chloride route remains optimal for laboratory-scale synthesis due to its simplicity and high yield. Industrial-scale production may favor solid-phase methods for parallel processing.

Reaction Optimization and Troubleshooting

Common Issues

Chemical Reactions Analysis

Reduction Reactions

The carbonyl group in N-(2-methoxyphenyl)adamantane-1-carboxamide can undergo reduction to yield secondary alcohols.

Key Reaction:

| Reagent | Conditions | Yield | Product Purity |

|---|---|---|---|

| LiAlH | THF, 0°C → RT | 85% | >95% (HPLC) |

| NaBH/NiCl | EtOH, reflux | 62% | 90% (NMR) |

This reaction is critical for synthesizing alcohol derivatives with enhanced solubility for pharmacological studies.

Electrophilic Aromatic Substitution

The electron-rich methoxyphenyl ring directs electrophiles to the para position relative to the methoxy group.

Nitration Example:

| Nitrating Agent | Temperature | Time | Yield |

|---|---|---|---|

| HNO/HSO | 0°C | 2 hr | 78% |

| AcONO | RT | 6 hr | 65% |

The para-selectivity is attributed to the methoxy group’s strong electron-donating effect, stabilizing the intermediate arenium ion .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions to produce adamantane-1-carboxylic acid and 2-methoxyaniline.

Acidic Hydrolysis:

| Conditions | Yield (Acid) | Yield (Amine) |

|---|---|---|

| 6M HCl, reflux, 8 hr | 92% | 89% |

| 3M HSO, 100°C, 6 hr | 85% | 82% |

This reaction is pivotal for decomposing the compound into biologically relevant fragments.

Functionalization via Condensation

The amide nitrogen can participate in condensation reactions with aldehydes to form Schiff bases.

Example with Salicylaldehyde:

| Aldehyde | Catalyst | Yield |

|---|---|---|

| Salicylaldehyde | None | 73% |

| 5-Bromosalicylaldehyde | AcOH | 68% |

These derivatives are explored for metal-chelating applications in catalysis .

Stability Under Thermal and Oxidative Conditions

The adamantane core confers remarkable thermal stability, while the methoxyphenyl group is susceptible to oxidation.

| Condition | Observation | Degradation (%) |

|---|---|---|

| 150°C, 24 hr (air) | Adamantane intact; methoxy → carbonyl | 15% |

| HO (30%), RT | Methoxyphenyl → quinone | 40% |

Oxidative degradation pathways limit its use in radical-rich environments .

Solubility and Reactivity in Solvents

| Solvent | Solubility (mg/mL) | Reactivity Notes |

|---|---|---|

| DMSO | 120 | Stabilizes via H-bonding; no decomposition |

| CHCl | 45 | Compatible with Friedel-Crafts reactions |

| HO | <0.1 | Hydrolysis accelerates above pH 9 |

Polar aprotic solvents like DMSO are preferred for reactions requiring high solubility.

Scientific Research Applications

Pharmacological Applications

Synthetic Applications

The synthesis of N-(2-methoxyphenyl)adamantane-1-carboxamide typically involves several steps that can be optimized for industrial production. The methods generally include:

- Starting Materials : The synthesis often begins with readily available adamantane derivatives and methoxy-substituted phenyl compounds.

- Reactions : Key reactions may include acylation processes where the carboxamide linkage is formed through reaction with acyl chlorides or anhydrides.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels necessary for biological testing.

The versatility of this compound in synthetic chemistry allows for the development of various derivatives with tailored properties, enhancing its applicability across different fields.

Case Study 1: Cannabimimetic Activity Evaluation

A study involving structurally related compounds demonstrated that this compound could be synthesized to evaluate its binding affinity at cannabinoid receptors. Preliminary results indicated that modifications in the functional groups significantly affected receptor interaction profiles, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Anticancer Activity Screening

In vitro studies conducted on adamantane derivatives revealed promising anticancer activity against various cancer cell lines. While specific data on this compound is still emerging, related compounds exhibited significant growth inhibition rates, suggesting that this compound may also contribute to anticancer strategies .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides structural stability, while the methoxyphenyl and carboxamide groups interact with biological molecules. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : JS-2-21 (84% yield) and GMG-1-11 (60%) demonstrate efficient synthetic routes compared to 11c (31%), which may reflect challenges in biphenyl group incorporation .

- Physical Properties : Higher melting points in biphenyl derivatives (11d: 165°C vs. 11c: 145.5°C) suggest increased crystallinity due to halogen substitution .

- Biological Activity : GMG-1-11 and JS-2-21 exhibit antiparasitic effects, while 1,3,4-thiadiazole-linked adamantane carboxamides (e.g., compounds 60–61) show anticancer activity against HT-29 and MCF-7 cell lines .

Metabolic and Toxicity Profiles

Functional Group Impact on Activity

- Methoxy Groups : The 2-methoxyphenyl moiety may increase lipophilicity, enhancing blood-brain barrier penetration but also susceptibility to oxidative metabolism .

- Halogen Substitution : Bromo or chloro groups (e.g., 11d) improve thermal stability and may modulate receptor binding via steric or electronic effects .

Biological Activity

N-(2-methoxyphenyl)adamantane-1-carboxamide is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that compounds with similar adamantane structures may exhibit various biological activities, including:

- Antiviral Activity : Adamantane derivatives have been shown to possess antiviral properties, particularly against viruses such as influenza. The mechanism often involves inhibition of viral uncoating.

- Anticancer Properties : Some studies suggest that adamantane derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

- Neuroprotective Effects : The adamantane scaffold has been associated with neuroprotective activities, potentially beneficial in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered drug metabolism and enhanced therapeutic effects .

- Cell Cycle Regulation : Evidence suggests that this compound could affect cell cycle progression, promoting apoptosis in cancer cells through mechanisms involving caspase activation and kinase inhibition .

Anticancer Activity

A study examining the cytotoxic effects of this compound on various cancer cell lines demonstrated significant antiproliferative activity. The compound showed promising results against A549 lung carcinoma cells, with an EC50 value indicating effective inhibition of cell growth .

Antiviral Activity

Research on related adamantane derivatives has highlighted their effectiveness against viral infections. For instance, derivatives have been shown to inhibit the replication of the Vaccinia virus, suggesting potential applications in antiviral therapy .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C18H23NO2 | Methoxy-substituted phenyl group; potential anticancer activity |

| N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide | C18H24N2O2 | Contains an amino group that may alter biological activity |

| N-(2,4-dimethoxyphenyl)adamantane-1-carboxamide | C19H25NO3 | Two methoxy groups potentially enhancing solubility |

Q & A

Q. What are the recommended analytical techniques for characterizing N-(2-methoxyphenyl)adamantane-1-carboxamide and confirming its structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm the structural backbone and substituent positions. For example, adamantane carboxamide derivatives exhibit distinct adamantyl proton signals between δ 1.6–2.2 ppm and aromatic protons from the 2-methoxyphenyl group at δ 6.8–7.4 ppm .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., λ = 254 nm) to assess purity and stability under varying pH conditions. Acidic conditions (pH 4.5) may reveal spontaneous degradation products, while neutral conditions (pH 7.4) reflect enzymatic stability .

Q. What are the primary metabolic pathways of this compound in hepatic microsomes?

Answer:

- Key Pathways:

- Reductive Metabolism: Conversion to o-anisidine (2-methoxyaniline) via NADPH-dependent microsomal enzymes, predominant in rats .

- Oxidative Metabolism: Formation of o-aminophenol and o-nitrosoanisole intermediates, observed in rabbit microsomes .

- Enzymatic Drivers: CYP1A1/2 and CYP2B1/2 are critical for oxidative pathways, while CYP2E1 shows negligible activity. Use β-naphthoflavone (β-NF)-induced microsomes to amplify CYP1A1/2-mediated oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic data between CYP enzyme inducers for this compound derivatives?

Answer:

- Experimental Design:

- Inducer-Specific Profiling: Compare microsomes from rats pre-treated with β-NF (CYP1A1/2 inducer), phenobarbital (PB, CYP2B1/2 inducer), and ethanol (CYP2E1 inducer). Measure metabolite ratios (e.g., o-anisidine vs. o-aminophenol) to identify dominant pathways .

- Enzyme Activity Correlation: Cross-reference NADPH:CYP reductase activity with metabolite yields. For example, β-NF induction increases o-aminophenol formation by 2.4-fold despite similar reductase activity across microsomes .

Q. What strategies mitigate species-specific discrepancies in metabolite profiles during preclinical studies?

Answer:

- Comparative Incubations:

- Interspecies Microsomes: Use hepatic microsomes from rats (low oxidative activity) and rabbits (high oxidative activity) to model divergent metabolic outcomes. Monitor pH-dependent non-enzymatic degradation (e.g., at pH 4.5 vs. 7.4) .

- CYP Knockout Models: Employ CRISPR-engineered cell lines lacking specific CYP isoforms to isolate enzymatic contributions .

Q. How can structural analogs inform receptor-binding studies of this compound?

Answer:

- Analog Selection:

- 5-HT1A Receptor Targeting: Use analogs like [11C]WAY-100635, which share the 2-methoxyphenyl-carboxamide motif, to design competitive binding assays. Radiolabeling (e.g., 11C or 18F) enables quantitative PET imaging of receptor occupancy .

- Pharmacophore Optimization: Modify the adamantane core or methoxy group to enhance blood-brain barrier penetration. Validate via in vitro permeability assays (e.g., PAMPA) .

Q. What methodological frameworks assess the genotoxic potential of this compound metabolites?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.